(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with methoxy and dimethyl groups at positions 4 and 3,7, respectively. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing interactions with biological targets or materials . Its molecular formula is C₂₁H₂₃N₃O₂S, with a dimethylamino group on the benzamide moiety enhancing solubility and electron-donating capacity. The compound is synthesized via condensation reactions, as inferred from analogous syntheses in the evidence (e.g., hydrazinecarbothioamide intermediates and base-catalyzed cyclization) .
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-6-11-15(24-5)16-17(12)25-19(22(16)4)20-18(23)13-7-9-14(10-8-13)21(2)3/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZMBINBESGTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzamide derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Benzamide derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
(Z)-N-(4-Chloro-3-(Prop-2-yn-1-yl)Benzo[d]thiazol-2(3H)-ylidene)-2,4-Dimethylbenzamide (CAS: 1005729-21-4)
- Structural Differences : Replaces methoxy and dimethyl groups with a chlorine atom at position 4 and a propargyl group at position 3.
- The propargyl group introduces alkyne functionality, enabling click chemistry modifications .
- Synthesis : Likely involves halogenation and propargylation steps, differing from the methoxylation in the target compound.
4-(Dimethylamino)-N-(4-Methoxy-3-Prop-2-enyl-1,3-Benzothiazol-2-ylidene)Benzamide (ZINC100909780)
Heterocyclic Core Modifications
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6, [3])
- Core Structure : Replaces benzothiazole with a thiadiazole ring fused to an isoxazole.
- Impact : The thiadiazole core is more electron-deficient, favoring interactions with electrophilic targets. The isoxazole introduces additional hydrogen-bonding sites.
- Synthesis : Requires hydroxylamine hydrochloride and potassium carbonate for isoxazole formation, unlike the base-mediated cyclization in benzothiazoles .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones ([7–9], [2])
Electronic and Spectroscopic Comparisons
Biological Activity
(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and it features a complex structure that includes a benzothiazole moiety and a dimethylamino group. The structural representation is crucial for understanding its biological interactions.
Antidiabetic Effects
Recent studies have indicated that benzothiazole derivatives, including compounds similar to this compound, exhibit significant antidiabetic activity. In experimental models using streptozotocin (STZ)-induced diabetic rats, these compounds demonstrated a marked reduction in blood glucose levels. For instance, one study reported that certain synthesized benzothiazole derivatives lowered blood glucose significantly after ten days of treatment, suggesting their potential as antidiabetic agents .
Table 1: Antidiabetic Activity of Benzothiazole Derivatives
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| 3d | 100 | 45 |
| 3g | 100 | 20 |
| Control | - | - |
Antimicrobial Activity
Benzothiazole derivatives have also been shown to possess antimicrobial properties. A study highlighted their effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating substantial antibacterial activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Selected Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 30 |
Neuroprotective Properties
Research has also suggested neuroprotective effects for benzothiazole derivatives. Compounds have been evaluated for their ability to mitigate neuronal injury in models of ischemia/reperfusion. Notably, some derivatives exhibited significant antioxidant activity, which may contribute to their protective effects in neurodegenerative conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Insulin Sensitization : Enhancing insulin secretion or sensitivity in pancreatic beta cells.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.
- Antimicrobial Action : Inhibiting bacterial growth through interference with essential cellular processes.
Case Studies
- Antidiabetic Study : In a controlled trial involving STZ-induced diabetic rats, the administration of the compound resulted in significant blood glucose reduction compared to the control group. The study suggested potential pathways through which the compound enhances insulin release or sensitivity .
- Neuroprotection : A recent study demonstrated that specific benzothiazole derivatives could significantly reduce neuronal death in vitro during ischemic conditions by acting as ROS scavengers .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux with acid catalysis. For example, a benzaldehyde derivative can react with a thiazol-2(3H)-ylidene precursor in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via filtration or column chromatography . Key parameters include reaction time (4–6 hours), solvent choice (absolute ethanol or methanol), and acid catalyst concentration (e.g., 5 drops of glacial acetic acid per 0.001 mol substrate) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the Z-isomer configuration and substituent positions. Peaks for dimethylamino (~δ 2.8–3.2 ppm) and methoxy groups (~δ 3.8 ppm) are diagnostic .
- HRMS : Validates molecular weight and elemental composition (e.g., C₂₀H₂₂N₄O₂S requires [M+H]⁺ = 382.1463) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
Q. How does the dimethylamino group influence the compound’s solubility and reactivity?
- Methodological Answer : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature. It also stabilizes intermediates in nucleophilic substitution reactions, as seen in thiazole ring formation . Reactivity can be modulated by adjusting pH; protonation under acidic conditions may reduce nucleophilicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound in multi-step protocols?
- Methodological Answer :
- Stepwise Synthesis : Isolate intermediates (e.g., benzaldehyde derivatives) to minimize side reactions .
- Catalyst Screening : Test alternatives to glacial acetic acid, such as p-toluenesulfonic acid, to improve condensation efficiency .
- Solvent Effects : Use high-boiling solvents (e.g., DMF) for reflux steps to enhance reaction completion .
- Purification : Employ gradient column chromatography (hexane/EtOAc) for impurities with similar polarity .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant effects)?
- Methodological Answer :
- Assay Standardization : Compare results under identical conditions (e.g., MIC values for antimicrobial activity using S. aureus ATCC 25923) .
- Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .
- Mechanistic Studies : Use fluorescence quenching assays to differentiate antioxidant (radical scavenging) vs. antimicrobial (membrane disruption) modes of action .
Q. What experimental approaches ensure the stability of the Z-isomer under storage and biological assay conditions?
- Methodological Answer :
- Isomerization Monitoring : Use HPLC with a chiral column to track Z→E conversion over time .
- Storage Conditions : Store in amber vials at –20°C under nitrogen to prevent light/oxygen-induced degradation .
- Buffer Selection : Avoid high-pH buffers (>8.0) that may destabilize the hydrazone linkage in the Z-isomer .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthesis route?
- Methodological Answer : Yield discrepancies often arise from subtle differences in:
- Catalyst Purity : Commercial acetic acid may contain trace water, reducing efficacy .
- Reaction Scaling : Small-scale reactions (<1 mmol) may have higher yields due to better heat distribution .
- Workup Protocols : Incomplete solvent evaporation or inadequate washing (e.g., brine vs. water) can leave impurities .
Q. How can computational modeling complement experimental data for this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Predict transition states for hydrazone formation to identify rate-limiting steps .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .
Tables for Key Data
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Time (Reflux) | 4–6 hours | |
| Yield (Multi-Step Synthesis) | 51–53% | |
| Melting Point | 180–185°C (decomposes) | |
| Solubility in DMSO | >50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
